molecular formula C15H14ClN B045184 1-Phenyl-3,4-dihydroisoquinoline hydrochloride CAS No. 52250-51-8

1-Phenyl-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B045184
CAS No.: 52250-51-8
M. Wt: 243.73 g/mol
InChI Key: CCQSSXFAAAJMCP-UHFFFAOYSA-N
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Description

1-Phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H14ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a phenyl group attached to a dihydroisoquinoline ring.

Preparation Methods

The synthesis of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Phenyl-3,4-dihydroisoquinoline hydrochloride has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSSXFAAAJMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52250-51-8
Record name Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52250-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52250-51-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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